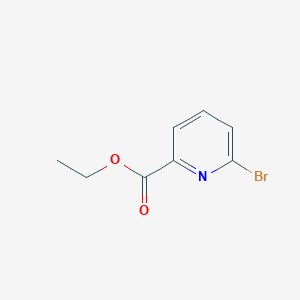

Ethyl 6-bromopyridine-2-carboxylate

Descripción

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives, or halopyridines, are crucial building blocks in the synthesis of a wide range of valuable compounds, particularly in the pharmaceutical and agrochemical industries. mountainscholar.orgchemrxiv.orgnih.gov The carbon-halogen bond serves as a versatile functional handle, enabling a multitude of subsequent bond-forming reactions, such as cross-coupling reactions, which are essential for constructing complex molecular architectures. chemrxiv.org This versatility allows chemists to diversify candidate compounds for structure-activity relationship (SAR) studies, a critical process in drug development. chemrxiv.org

Despite their importance, the selective halogenation of pyridines presents a long-standing challenge in organic chemistry. mountainscholar.orgchemrxiv.org The electron-deficient nature of the pyridine ring makes it less reactive towards typical electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions like high temperatures and the use of strong acids. chemrxiv.orgnih.gov Consequently, significant research has been dedicated to developing milder and more regioselective methods for pyridine halogenation. mountainscholar.orgchemrxiv.org Innovative strategies include the use of pyridine N-oxides, designed phosphine (B1218219) reagents to activate the 4-position, and ring-opening/ring-closing sequences involving Zincke imine intermediates to achieve 3-selective halogenation. mountainscholar.orgchemrxiv.orgnih.gov

Overview of Ethyl 6-bromopyridine-2-carboxylate as a Key Intermediate in Chemical Transformations

This compound is a specific halogenated pyridine derivative that serves as a key intermediate in various chemical syntheses. chemimpex.com It belongs to the structural classes of halogenated pyridines and heterocyclic building blocks. cymitquimica.comtcichemicals.com The unique reactivity imparted by the bromo and ethyl carboxylate substituents on the pyridine ring makes it a valuable precursor for developing biologically active compounds in drug discovery and for creating new agricultural formulations. chemimpex.com Its utility lies in its ability to participate in further chemical modifications, leading to more complex molecules with desired properties, often with high efficiency and yields. chemimpex.com

Table of Chemical Properties for this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to Almost White Powder/Crystal |

| Purity | >98.0% (GC) |

| IUPAC Name | ethyl 6-bromo-2-pyridinecarboxylate |

| InChI Key | OONBOXSIWCBAHZ-UHFFFAOYSA-N |

| CAS Number | 21190-88-5 |

Data sourced from multiple chemical suppliers. cymitquimica.comtcichemicals.comsigmaaldrich.com

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONBOXSIWCBAHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374495 | |

| Record name | ethyl 6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-88-5 | |

| Record name | ethyl 6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-Bromopicolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 6 Bromopyridine 2 Carboxylate

Established Synthetic Routes

Established synthetic routes for Ethyl 6-bromopyridine-2-carboxylate often rely on the functionalization of pre-existing pyridine (B92270) rings. These methods are well-documented and provide reliable access to the target compound.

Pyrazole-mediated Synthesis Approaches

While direct pyrazole-mediated synthesis for this compound is not prominently described in the literature, a closely related and important class of compounds, pyrazolo[1,5-a]pyridines, are synthesized using methods that involve pyrazole (B372694) moieties. For instance, the synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves the N-amination of a substituted pyridine followed by a 1,3-dipolar cycloaddition with an ethyl propiolate. acs.org This class of reactions highlights the utility of pyrazole and its derivatives in constructing fused heterocyclic systems containing a pyridine ring.

The synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has also been explored, employing the condensation of enaminones with 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile. nih.gov These methodologies, while not directly yielding this compound, are crucial in the broader context of synthesizing functionalized pyridine-containing heterocycles.

Alternative and Emerging Synthetic Strategies

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of substituted pyridines, including this compound.

Metal-mediated Preparations

Transition metal catalysis, particularly with copper and palladium, plays a significant role in the synthesis of bromopyridine derivatives.

A notable metal-mediated approach involves the selective mono-substitution of 2,6-dibromopyridine (B144722). A method for the selective preparation of 2-bromo-6-substituted pyridines has been developed using copper catalysis. google.com This process involves the coupling reaction of 2,6-dibromopyridine with an amine in the presence of a copper catalyst, a ligand, and a base, under a nitrogen atmosphere. This selective reaction retains one bromo group, which is crucial for further functionalization, and provides a pathway to precursors for compounds like this compound.

The reaction conditions for such copper-catalyzed amination are summarized in the table below:

| Parameter | Condition |

| Reactants | 2,6-dibromopyridine, Amine Compound |

| Catalyst | Copper Catalyst |

| Ligand | Appropriate Ligand |

| Base | Suitable Base |

| Atmosphere | Nitrogen |

| Temperature | 90°C |

| Solvent | Organic Solvent |

Table 1: General Conditions for Copper-Catalyzed Selective Amination of 2,6-dibromopyridine. google.com

This method offers a significant advantage in controlling the selectivity of the substitution on the pyridine ring.

Green Chemistry Approaches in Bromopyridine Ester Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches focus on the use of safer solvents, milder reaction conditions, and the development of atom-economical reactions.

For the synthesis of pyridine carboxylate esters, several green methodologies have been explored:

Microwave-Assisted Synthesis: Microwave irradiation has been utilized as an energy-efficient method to accelerate organic reactions. acs.org It can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. The synthesis of functionalized pyridine carboxylates has been achieved through domino reactions under gallium catalysis, showcasing a greener alternative to traditional heating methods. acs.org

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or neat, reaction conditions can reduce waste and simplify product purification. While specific solvent-free methods for this compound are not extensively detailed, the broader application of solvent-free synthesis for pyridine derivatives is a promising area of research.

Use of Greener Catalysts: The development of non-toxic and recyclable catalysts is another important aspect. For example, pyridine-2-carboxylic acid has been used as a green and efficient catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org The use of such organocatalysts can be an effective alternative to heavy metal catalysts.

The application of these green chemistry principles to the synthesis of this compound and its derivatives holds the potential for more sustainable and efficient manufacturing processes in the chemical industry.

Reactivity and Advanced Chemical Transformations of Ethyl 6 Bromopyridine 2 Carboxylate

Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine (B92270) ring makes Ethyl 6-bromopyridine-2-carboxylate an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, involving the reaction of an organoboron compound with an organic halide. This compound readily participates in these reactions with various aryl and heteroaryl boronic acids or their esters.

Detailed research findings from patent literature demonstrate the successful application of this reaction. For instance, the coupling of this compound with phenylboronic acid has been reported to proceed with a high yield of 93%. google.com In another example, its reaction with (5-bromo-2,3-dihydro-l-benzofuran-7-yl)boronic acid furnished the corresponding coupled product in a 57% yield. A more complex boronic acid derivative, 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, has also been successfully coupled with this substrate. google.com

These reactions typically employ a palladium catalyst and a base in an appropriate solvent system. The choice of catalyst and base is crucial for achieving high efficiency and yield.

Table 1: Examples of Suzuki-Miyaura Reactions of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| Phenylboronic acid | PdCl₂(dppf) | Cesium Fluoride (B91410) | DME | 80°C | 93% | google.com |

| (5-bromo-2,3-dihydro-l-benzofuran-7-yl)boronic acid | Not specified | Not specified | Not specified | Not specified | 57% | |

| 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 1,3-bis(2,6-di-3-pentylphenyl)imidazol-2-ylidenedichloropalladium(II) | 4 M aq. Na₂CO₃ | 1,4-Dioxane | 95°C | N/A | google.com |

Stille Cross-Coupling Reactions

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. While the Stille coupling is a principal strategy for the functionalization of halopyridines, specific examples detailing the use of this compound as the substrate are not extensively documented in readily available scientific literature. In principle, this compound could react with various organostannanes (e.g., arylstannanes, vinylstannanes) in the presence of a suitable palladium catalyst to yield the corresponding 6-substituted pyridine-2-carboxylates.

Kumada Cross-Coupling Reactions

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner to couple with an organic halide, typically catalyzed by nickel or palladium complexes. This was one of the earliest developed cross-coupling methods. Despite its utility for forming C-C bonds with other bromopyridines, specific applications of the Kumada reaction with this compound are not prominently reported in the reviewed literature. The reaction would involve treating the bromo-ester with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a catalyst like Ni(dppe)Cl₂.

Hiyama Cross-Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the relatively inert C-Si bond, usually achieved with a fluoride source (e.g., TBAF) or a base. This reaction offers an alternative to other coupling methods, with the advantage of using organosilane reagents that are generally low in toxicity and environmentally benign. However, literature specifically documenting the Hiyama coupling of this compound is scarce. The hypothetical reaction would involve an aryl- or vinylsilane coupling partner and a palladium catalyst under activating conditions.

Catalytic Systems for Cross-Coupling Reactions

The success of cross-coupling reactions involving this compound is highly dependent on the catalytic system employed. Palladium-based catalysts are overwhelmingly the most common and effective.

For Suzuki-Miyaura reactions of this substrate, several effective catalytic systems have been identified:

PdCl₂(dppf) : Dichloropalladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene is a robust and frequently used catalyst, often paired with bases like cesium fluoride. google.com

Pd(PPh₃)₄ and Pd(OAc)₂ : Tetrakis(triphenylphosphine)palladium(0) and palladium(II) acetate (B1210297) are standard, versatile catalysts for Suzuki couplings.

N-Heterocyclic Carbene (NHC) Palladium Complexes : More modern catalysts, such as 1,3-bis(2,6-di-3-pentylphenyl)imidazol-2-ylidenedichloropalladium(II), have been specifically used for coupling with this compound, demonstrating the ongoing evolution of catalyst design for challenging substrates. google.com

For other potential cross-coupling reactions like Kumada coupling, nickel-based catalysts, often featuring phosphine (B1218219) ligands (e.g., NiCl₂(dppe)), are generally preferred, particularly for their reactivity with organomagnesium reagents.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing carboxylate group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This provides a direct route to introduce heteroatom nucleophiles.

A notable example is the Ullmann-type coupling, which is a copper-catalyzed nucleophilic substitution. A general procedure for the reaction of this compound with various amines has been described. google.com This reaction typically involves heating the substrate with an amine in the presence of a copper(I) salt (e.g., CuI) and a base like potassium carbonate in a polar aprotic solvent such as DMF. google.com This method allows for the formation of C-N bonds, leading to 6-amino-substituted pyridine-2-carboxylates, which are valuable intermediates in medicinal chemistry. The bromine atom can also be substituted by other nucleophiles, such as thiols, to form the corresponding C-S bonds.

Amination Reactions for Pyridine-2-carboxylate Derivatives

The bromine atom at the 6-position of the pyridine ring can be readily displaced by various amines through nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful means to introduce nitrogen-containing functional groups, leading to the synthesis of diverse pyridine-2-carboxylate derivatives.

One of the most effective methods for this transformation is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions. wikipedia.org For this compound, this reaction provides an efficient route to a variety of N-substituted 6-aminopyridine-2-carboxylates. The general reaction involves a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the bromopyridine with a primary or secondary amine. wikipedia.orgresearchgate.net The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. researchgate.net

The reaction mechanism is believed to proceed through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

A typical procedure for a Buchwald-Hartwig amination of a bromopyridine involves heating the aryl bromide, the amine, a palladium source (like Pd₂(dba)₃), a phosphine ligand (like (±)-BINAP), and a base (like NaOBuᵗ) in an inert solvent such as toluene. chemspider.com

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield |

| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Toluene | 80°C | 60% chemspider.com |

| 2-Bromopyridines | Volatile Amines | Palladium / Ligand 6 | Strong Base | Sealed Tube | N/A | Good researchgate.net |

This table is illustrative and based on general procedures for similar substrates.

Reactions with Organometallic Reagents

The bromine atom of this compound is also a handle for forming new carbon-carbon bonds through reactions with various organometallic reagents. These transformations are fundamental in constructing more complex molecular scaffolds.

Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester. The Suzuki coupling is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. researchgate.net This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position of the pyridine ring. A typical catalytic system involves a palladium source, such as Pd(OAc)₂, and a phosphine ligand. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a powerful tool for synthesizing alkynyl-substituted pyridines, which are valuable precursors for various heterocyclic compounds and conjugated materials. wikipedia.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org

Stille Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyridine with an organotin compound (organostannane). While effective, the toxicity of organotin reagents has led to a decrease in its use compared to Suzuki and Sonogashira couplings.

Reactions with Grignard Reagents:

This compound can react with Grignard reagents (R-MgX). These strong organometallic nucleophiles can participate in cross-coupling reactions, often catalyzed by transition metals like nickel or palladium, to replace the bromine atom with the 'R' group from the Grignard reagent. Additionally, Grignard reagents can add to the ester carbonyl group, leading to the formation of a tertiary alcohol after two additions. youtube.com However, under specific conditions, particularly with light promotion, Grignard reagents can couple with bromopyridines at the halogenated position without a transition metal catalyst via a single electron transfer (SET) mechanism. organic-chemistry.org

Table 2: Overview of Reactions with Organometallic Reagents

| Reaction Type | Organometallic Reagent | Catalyst | Key Bond Formed | Typical Product |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Palladium | C(sp²)-C(sp²) | 6-Aryl/Vinyl-pyridine-2-carboxylate |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper(I) | C(sp²)-C(sp) | 6-Alkynyl-pyridine-2-carboxylate |

| Stille Coupling | Organostannane | Palladium | C(sp²)-C(sp²) | 6-Aryl/Vinyl-pyridine-2-carboxylate |

| Grignard Coupling | Grignard Reagent (R-MgX) | Transition Metal (optional) | C(sp²)-C(sp³) or C(sp²)-C(sp²) | 6-Alkyl/Aryl-pyridine-2-carboxylate |

Reduction Methodologies

The ester and bromo functionalities of this compound, as well as the pyridine ring itself, can be targeted for reduction using various methodologies. The choice of reducing agent and conditions determines the outcome of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method can be used to reduce the pyridine ring to a piperidine (B6355638) ring. However, a common side reaction is hydrogenolysis of the carbon-bromine bond, leading to debromination. The conditions can be tuned to favor one process over the other. Milder conditions may selectively remove the bromine atom, while more forcing conditions (higher pressure and temperature) are typically required for the reduction of the aromatic pyridine ring.

Complex Metal Hydride Reductions

Complex metal hydrides are common reagents for the reduction of esters to primary alcohols.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing the ester group of this compound to a primary alcohol, yielding (6-bromopyridin-2-yl)methanol. masterorganicchemistry.com LiAlH₄ is unselective and will reduce most carbonyl-containing functional groups. masterorganicchemistry.com It can also, in some cases, reduce alkyl halides. masterorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄): This is a milder and more selective reducing agent than LiAlH₄. masterorganicchemistry.com Typically, NaBH₄ does not reduce esters under standard conditions. masterorganicchemistry.com However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures, which may allow for the reduction of the ester group. reddit.com For instance, NaBH₄ in refluxing methanol (B129727) or in the presence of Lewis acids like LiCl or CaCl₂ can reduce esters. reddit.com

Table 3: Selectivity of Common Complex Metal Hydrides

| Reagent | Reactivity | Reduces Esters? | Reduces Alkyl Halides? |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Yes masterorganicchemistry.com | Yes (I > Br > Cl > F) masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Mild | Generally No (can with additives/heat) masterorganicchemistry.comreddit.com | No |

Bouveault-Blanc Reduction

The Bouveault-Blanc reduction is a classic organic reaction that reduces esters to primary alcohols using metallic sodium in an absolute alcohol, typically ethanol (B145695). wikipedia.org This method offers an alternative to metal hydride reductions and proceeds through a single-electron transfer mechanism from the sodium metal. alfa-chemistry.comcambridge.org While it has been largely superseded by the use of reagents like LiAlH₄ for laboratory-scale synthesis due to safety concerns and vigorous reaction conditions, it can still be a cost-effective option for industrial applications. wikipedia.orgalfa-chemistry.com Applying this method to this compound would be expected to yield (6-bromopyridin-2-yl)methanol.

Reactions of Alkyl Halides with Reducing Metals

The carbon-bromine bond in this compound can undergo reductive dehalogenation using certain metals. For instance, treatment with zinc dust in the presence of a proton source (like acetic acid) can replace the bromine atom with a hydrogen atom, yielding ethyl pyridine-2-carboxylate. This reaction is a useful method for selectively removing the halogen while leaving the ester group intact. Active zinc can also be used to form organozinc reagents from 2-bromopyridine (B144113), which can then be used in subsequent coupling reactions. semanticscholar.org

Ester Group Transformations

The ethyl ester group at the 2-position of the pyridine ring is amenable to a range of transformations characteristic of carboxylic acid esters. These reactions allow for the modification of this functional group to produce other valuable derivatives.

The most fundamental transformation of the ester group is its cleavage to yield the corresponding carboxylic acid, 6-bromopyridine-2-carboxylic acid. This is typically achieved through hydrolysis under either acidic or basic conditions (saponification).

Basic hydrolysis, or saponification, is a widely used method for ester cleavage. The reaction involves treating the ethyl ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solvent. The process proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the free carboxylic acid.

Another important reaction, which can follow ester cleavage, is decarboxylation. Pyridinecarboxylic acids, particularly those with the carboxyl group at the 2-position (picolinic acids), can undergo decarboxylation upon heating, releasing carbon dioxide. The stability of the resulting carbanion intermediate influences the rate of this reaction.

| Reaction Type | Reagents and Conditions | Product |

| Saponification | 1. NaOH or KOH, H₂O/EtOH, Heat2. H₃O⁺ | 6-Bromopyridine-2-carboxylic acid |

| Decarboxylation | Heat | 2-Bromopyridine |

Following the principles of nucleophilic acyl substitution, the ester group of this compound can be converted into other carboxylic acid derivatives, such as amides and other esters (transesterification). These reactions typically proceed through the initial hydrolysis of the ethyl ester to the more reactive 6-bromopyridine-2-carboxylic acid, which is then activated for subsequent transformations.

Amidation: The direct conversion of an ester to an amide is possible but often requires harsh conditions. A more common and efficient route involves the initial hydrolysis of the ester to the carboxylic acid. The resulting 6-bromopyridine-2-carboxylic acid can then be coupled with a primary or secondary amine in the presence of a coupling reagent to form the corresponding amide.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing one of the products from the reaction mixture.

| Transformation | Typical Reagents | Intermediate | Final Product |

| Amidation | 1. NaOH (Hydrolysis)2. Amine (R-NH₂), Coupling Agent | 6-Bromopyridine-2-carboxylic acid | 6-Bromo-N-alkyl-pyridine-2-carboxamide |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Not Applicable | Alkyl 6-bromopyridine-2-carboxylate |

To enhance the reactivity of the carboxyl group for acyl substitution reactions, the parent carboxylic acid (obtained from ester hydrolysis) is often converted into more reactive intermediates, such as acyl chlorides or specialized amides like Weinreb amides.

Acyl Chloride Formation: 6-Bromopyridine-2-carboxylic acid can be readily converted to its highly reactive acyl chloride derivative, 6-bromopyridine-2-carbonyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is a versatile intermediate that can react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives under mild conditions.

Weinreb Amide Formation: Another important transformation is the conversion of the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide). This is accomplished by reacting the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. Weinreb amides are particularly useful synthetic intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.

| Reagent Type | Reagents and Conditions | Product | Utility |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | 6-Bromopyridine-2-carbonyl chloride | Highly reactive intermediate for synthesis of esters, amides, etc. |

| Weinreb Amide | N,O-dimethylhydroxylamine HCl, Coupling agent | N-methoxy-N-methyl-6-bromopyridine-2-carboxamide | Synthesis of ketones from organometallic reagents. |

Dimerization and Oligomerization Reactions

The carbon-bromine bond in this compound serves as a synthetic handle for the construction of larger molecular architectures through various cross-coupling reactions. These reactions are fundamental in creating bipyridine structures (dimers) and more extended oligomeric or polymeric systems.

Prominent among these methods are palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings, as well as copper-catalyzed reactions like the Ullmann coupling.

Suzuki Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org Homocoupling of this compound under Suzuki conditions can lead to the formation of a symmetric bipyridine dimer.

Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org This method can be applied to this compound to synthesize the corresponding symmetrical bipyridine dimer, often requiring high temperatures. organic-chemistry.org

Stille Coupling: This reaction pairs the bromopyridine with an organotin compound, catalyzed by a palladium complex. It is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the bromopyridine with a terminal alkyne, leading to the formation of an alkynylpyridine derivative. wikipedia.org While not a direct dimerization of the pyridine core, it allows for the introduction of a linker that can be used for further oligomerization.

These coupling strategies provide powerful tools for synthesizing complex molecules where the 6,6'-bipyridine-2,2'-dicarboxylate scaffold is a central structural motif.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product Type |

| Suzuki Coupling | Organoboron Reagent | Pd Catalyst, Base | Biaryl (Dimer) |

| Ullmann Reaction | Self-coupling | Cu Catalyst, High Temp. | Symmetrical Biaryl (Dimer) |

| Stille Coupling | Organotin Reagent | Pd Catalyst | Biaryl (Dimer) |

| Sonogashira Coupling | Terminal Alkyne | Pd and Cu Catalysts, Base | Alkynylpyridine |

Kinetics and Mechanisms of Key Reactions Involving the Pyridine Bromide Moiety

The reactivity of the C-Br bond is central to the synthetic utility of this compound. The primary reactions at this site are palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with three main steps: libretexts.orgnrochemistry.comwikipedia.org

Transmetalation: The organic group from the coupling partner (e.g., the organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.comwikipedia.org

Nucleophilic aromatic substitution (SNAr) at the 6-position is also possible, particularly with strong nucleophiles. The pyridine nitrogen and the ester group at the 2-position are electron-withdrawing, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The SNAr mechanism typically proceeds in two steps: masterorganicchemistry.comlibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. This step is usually rate-determining.

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring.

The leaving group ability in SNAr reactions on activated aromatic rings often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. masterorganicchemistry.com

| Reaction Type | Key Mechanistic Steps | Rate-Determining Step (Typical) |

| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Addition, Elimination of Leaving Group | Nucleophilic Addition |

General Reactivity Patterns and Mechanistic Considerations

The chemical behavior of this compound is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. This effect is amplified by the presence of two electron-withdrawing substituents: the bromo group at the 6-position and the ethyl carboxylate group at the 2-position.

This pronounced electron-deficient character dictates the following reactivity patterns:

Susceptibility to Nucleophilic Attack: The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack. This is particularly true for the carbon atoms at the 2-, 4-, and 6-positions. The presence of a good leaving group (bromine) at the 6-position makes this site a prime target for both SNAr reactions and the oxidative addition step in palladium-catalyzed couplings. researchgate.netnih.gov

Deactivation towards Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic substitution. If such a reaction were forced, substitution would be directed to the 3- or 5-position, which are less electron-deficient. However, under typical EAS conditions, the nitrogen atom is often protonated or coordinates to the Lewis acid catalyst, further deactivating the ring.

Influence on the Ester Group: The electron-withdrawing nature of the 6-bromo-2-pyridyl group increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl benzoate.

Regioselectivity in Cross-Coupling: In di-substituted pyridines, the site of cross-coupling is influenced by the relative electronic activation of the C-X bonds. For 2-bromopyridines, oxidative addition of palladium is generally favored at the 2-position due to coordination of the palladium catalyst to the pyridine nitrogen, which facilitates the insertion into the adjacent C-Br bond. researchgate.net In this molecule, the single bromo group is at a highly activated position for such reactions.

Applications in Advanced Organic Synthesis and Material Science

Construction of Complex Heterocyclic Scaffolds

The unique structure of ethyl 6-bromopyridine-2-carboxylate, featuring both an electrophilic carbon-bromine bond and a modifiable ester group, makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures.

The bromine atom at the 6-position of the pyridine (B92270) ring is highly susceptible to displacement through various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in creating a wide array of 2,6-disubstituted pyridine derivatives, where the bromine is replaced with carbon- or nitrogen-based nucleophiles. These reactions are fundamental in medicinal chemistry and drug discovery, allowing for the systematic modification of the pyridine core to optimize biological activity. chemimpex.com

Key transformations include:

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent (such as an aryl or vinyl boronic acid) to form a new carbon-carbon bond. It is a powerful method for synthesizing biaryl compounds. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne, creating a carbon-carbon triple bond and providing access to alkynyl-substituted pyridines. wikipedia.orgsoton.ac.uk These products are valuable intermediates for further transformations or as components in functional materials.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromopyridine with a primary or secondary amine. This is one of the most effective methods for synthesizing N-aryl and N-heteroaryl amines. chemspider.comamazonaws.com

| Reaction Name | Coupling Partner | Resulting Bond | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C (sp2-sp2) | 6-Aryl/Vinyl-pyridine-2-carboxylates |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp2-sp) | 6-Alkynyl-pyridine-2-carboxylates |

| Buchwald-Hartwig Amination | Amine (R-NH2) | C-N | 6-Amino-pyridine-2-carboxylates |

The bifunctional nature of this compound and its derivatives is instrumental in the synthesis of fused bicyclic and polycyclic heterocyclic systems. These structures are prevalent in pharmacologically active compounds. The ester and bromo-substituents can act as handles for intramolecular or intermolecular cyclization reactions, leading to the formation of new rings fused to the initial pyridine core. For example, derivatives of this compound are key in building scaffolds like pyrazolo[1,5-a]pyridines and imidazo[1,2-b]pyridazines. sigmaaldrich.comcombi-blocks.com A common strategy involves converting the ester to a hydrazide, which can then react with the bromo-position or a group introduced at that position to form a new heterocyclic ring.

Role as a Versatile Synthetic Building Block

Beyond extending the pyridine core, this compound serves as a foundational intermediate for creating specialized molecules with tailored properties, such as chirality or metallic coordination.

While this compound is an achiral molecule, it is a valuable precursor for synthesizing chiral compounds. This is typically achieved by reacting it with a readily available chiral reagent. A prominent example is its use in the synthesis of chiral ligands for asymmetric catalysis. Through a Buchwald-Hartwig amination, the bromine atom can be displaced by a chiral amine, such as (+/-)-trans-1,2-diaminocyclohexane, to produce a chiral N,N'-bis(pyridin-2-yl)cyclohexane-1,2-diamine ligand. chemspider.com Such ligands are crucial for creating catalysts that can control the stereochemical outcome of a chemical reaction.

The carbon-bromine bond in this compound is a key feature for its use in organometallic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, proceed through a well-defined catalytic cycle involving organometallic intermediates. wikipedia.org The cycle typically begins with the oxidative addition of the C-Br bond to a low-valent palladium(0) complex, forming a Pd(II)-pyridyl intermediate. This species then undergoes transmetalation with the coupling partner (e.g., from a boronic acid) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.orgacs.org This predictable reactivity makes the compound a reliable intermediate for constructing complex molecules via organometallic pathways.

Design and Synthesis of Functional Materials

The rigid, aromatic structure of the pyridine ring, combined with its versatile functional handles, makes this compound an attractive monomer for the synthesis of functional organic materials. It can be incorporated into conjugated polymers for applications in electronics and optoelectronics.

For instance, through palladium- or nickel-catalyzed cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling), it can be copolymerized with other aromatic monomers like thiophenes, fluorenes, or benzodithiophenes. rsc.org The resulting polymers possess extended π-conjugated systems, which are essential for charge transport and light emission. By carefully selecting co-monomers, the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the final polymer, can be fine-tuned. This allows for the rational design of materials for specific applications, including active layers in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Role in Medicinal Chemistry and Drug Discovery Research

Precursor to Potential Therapeutically Active Compounds

The chemical reactivity of Ethyl 6-bromopyridine-2-carboxylate makes it a valuable starting material for creating a diverse range of molecules for biological testing. The bromine atom at the 6-position is particularly useful for cross-coupling reactions, allowing for the introduction of various substituents, while the ethyl ester at the 2-position can be modified or hydrolyzed. This dual functionality enables the systematic development of new chemical entities.

Synthesis of Compounds with Anti-cancer Research Interest

In the quest for new cancer therapies, this compound has been utilized as a key intermediate. Patents have described its use in the synthesis of therapeutically active compounds intended for cancer treatment. google.comgoogle.com For instance, it is mentioned in literature related to the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, a class of targeted therapy for certain cancers. google.com

The general strategy involves using the bromopyridine core to construct more elaborate heterocyclic systems. While direct synthesis examples are often proprietary, related compounds illustrate the principle. For example, Methyl 6-bromopyridazine-3-carboxylate, a structurally similar building block, has been shown to lead to compounds exhibiting cytotoxicity in cancer cell lines like HeLa and MCF-7, suggesting the potential of this class of molecules in oncology research. The research indicates that these compounds may induce apoptosis in cancer cells, highlighting a potential mechanism of action.

Development of Molecules for Inflammatory Conditions Research

The pyridine (B92270) scaffold is a common feature in many anti-inflammatory agents. This compound serves as a precursor in the development of novel compounds for inflammatory conditions. A key example is its use in the synthesis of inhibitors for CD38, an enzyme involved in inflammatory pathways. google.com In a patented synthesis, this compound is converted to ethyl 6-(imidazol-1-yl)picolinate, which is a crucial intermediate for the final heteroaryl amide inhibitors of CD38. google.com

Furthermore, research into related molecular families underscores the potential of derivatives. Studies on pyridazinone derivatives have yielded compounds with significant analgesic and anti-inflammatory activities. nih.govresearchgate.net Similarly, other brominated pyridine carboxylates are being explored for their potential anti-inflammatory properties. smolecule.com For example, analogs of 6-bromohypaphorine have been developed as anti-inflammatory analgesic agents that act as agonists of the α7 nicotinic acetylcholine (B1216132) receptor, a key player in regulating inflammation. mdpi.com

Exploration of Rev-Erb Modulators

The nuclear receptors Rev-Erbα and Rev-Erbβ are critical regulators of the circadian rhythm, metabolism, and inflammatory responses, making them attractive drug targets. mdpi.comresearchgate.net this compound has been explicitly identified as a chemical compound in patent literature concerning the development of Rev-Erb modulators. google.com The discovery of synthetic ligands that can modulate Rev-Erb activity is an active area of research, with potential applications in treating metabolic diseases and sleep disorders. researchgate.netresearchgate.netbiorxiv.org

The development of such modulators often begins with a scaffold that can be systematically modified. While the endogenous ligand for Rev-Erb is heme, synthetic non-porphyrin agonists and antagonists are sought to achieve better drug-like properties. researchgate.netnih.gov The inclusion of this compound in this research area highlights its role as a foundational scaffold for building these complex modulators.

Design of Pyridine-based Scaffolds for Biological Evaluation

The pyridine ring is one of the most prevalent heterocyclic systems found in FDA-approved drugs. nih.gov Its ability to form hydrogen bonds, its polarity, and its ionizable nature make it a privileged scaffold in drug design. researchgate.net this compound is an exemplary starting material for creating libraries of novel pyridine-based compounds for biological screening. nih.govresearchgate.net

The bromine atom allows for the introduction of molecular diversity through reactions like Suzuki, Stille, or Buchwald-Hartwig coupling, enabling chemists to attach a wide array of different chemical groups. The ester function provides another handle for modification, such as conversion to an amide or a primary alcohol. This flexibility allows for the creation of a large number of derivatives from a single, readily available starting material, which is a core principle of modern medicinal chemistry.

Identification and Mitigation of Pan Assay Interference Structures (PAINS) in Derivative Libraries

A significant challenge in high-throughput screening (HTS) is the presence of Pan Assay Interference Structures (PAINS). PAINS are compounds that appear as "hits" in many different assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target. wikipedia.orgnih.gov Common mechanisms include chemical reactivity, redox activity, aggregation, or fluorescence. nih.govlongdom.org

When building a library of derivatives from a starting material like this compound, it is crucial to be aware of the potential for creating PAINS. Certain chemical motifs are known to be problematic. wikipedia.org For example, some highly reactive functional groups or specific arrangements of rings and heteroatoms can be flagged by computational filters designed to identify PAINS. researchgate.netbris.ac.uk

Researchers must carefully analyze their designed derivatives to avoid these pitfalls. This involves using computational PAINS filters and conducting appropriate counter-screens to ensure that any observed biological activity is genuine and specific to the target. enamine.netrsc.org While no specific studies have been published on PAINS within libraries derived exclusively from this compound, the principles of PAINS identification are universally applied in drug discovery to avoid wasting resources on misleading "false-hits". nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derived Libraries

Once a library of compounds has been synthesized from a starting scaffold like this compound, the next step is to evaluate their biological activity and establish a Structure-Activity Relationship (SAR). SAR studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological effect.

By systematically varying the substituents on the pyridine ring (at the 6-position via the bromine) and modifying the carboxylate group, chemists can determine which structural features are essential for activity. For example, in a library of anti-inflammatory agents derived from pyridazinones, researchers were able to discuss the SAR based on the different substituents, noting that certain ester derivatives exhibited better activity than the parent compounds. nih.gov Similarly, SAR studies on Rev-Erb modulators were crucial in identifying compounds with improved potency and pharmacokinetic properties suitable for in vivo studies. researchgate.net

The goal of an SAR study is to identify the most potent and selective compounds (the "leads") and to understand the underlying molecular interactions driving their activity. This knowledge guides the rational design of the next generation of molecules with improved therapeutic potential.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Ethyl 6-bromopyridine-2-carboxylate, offering detailed information about the hydrogen and carbon atomic arrangement within the molecule.

Proton (¹H) NMR spectroscopy provides data on the chemical environment of the hydrogen atoms. In a typical ¹H NMR spectrum of this compound, the signals corresponding to the protons of the ethyl group and the pyridine (B92270) ring are distinctly observed. The aromatic region shows signals for the three protons on the brominated pyridine ring. The spectrum of the related compound, 2-bromopyridine (B144113), shows protons in the range of δ 7.26 to 8.36 ppm. The ethyl group protons appear in the aliphatic region, with the methylene (-CH₂) protons showing a quartet and the methyl (-CH₃) protons appearing as a triplet, due to spin-spin coupling with each other.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.8-8.0 | d | ~7.5 | Pyridine H |

| ~7.7-7.9 | t | ~7.8 | Pyridine H |

| ~7.6-7.7 | d | ~8.0 | Pyridine H |

| 4.45 | q | 7.1 | -OCH₂CH₃ |

| 1.42 | t | 7.1 | -OCH₂CH₃ |

Note: Spectral data are illustrative and can vary based on solvent and instrument frequency. Chemical shifts for pyridine protons are based on typical values for substituted bromopyridines.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The spectrum will show signals for the five carbons of the pyridine ring and the three carbons of the ethyl carboxylate group. The carbon attached to the bromine atom (C-6) and the carbons of the carboxylate group (C=O and -OCH₂) are typically found further downfield. For comparison, the carbon signals in 2-bromopyridine appear between δ 122.8 and 150.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~164 | C=O |

| ~150 | Pyridine C |

| ~148 | Pyridine C |

| ~142 | Pyridine C (C-Br) |

| ~129 | Pyridine C |

| ~125 | Pyridine C |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Spectral data are illustrative and based on established chemical shift ranges for similar structures.

Mass Spectrometry Techniques for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of this compound and assessing its purity. The presence of a bromine atom results in a characteristic isotopic pattern ([M]+ and [M+2]+) in an approximate 1:1 ratio, which is a key diagnostic feature.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a high-resolution technique that would be used to accurately determine the molecular mass of the compound. For this compound (molecular formula C₈H₈BrNO₂), the expected exact mass can be calculated and compared with the experimental value, typically showing a very low margin of error. This method provides strong evidence for the elemental composition of the synthesized molecule.

Table 3: Expected m/z Values in ESI-TOF MS

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (⁷⁹Br) | [C₈H₉⁷⁹BrNO₂]⁺ | 230.9862 |

| [M+H]⁺ (⁸¹Br) | [C₈H₉⁸¹BrNO₂]⁺ | 232.9842 |

Note: Values are for the protonated molecule, which is commonly observed in ESI.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound by separating it from any starting materials, by-products, or other impurities. The mass spectrometer then provides molecular weight information for the main component peak as well as for any separated impurities, confirming the identity and purity of the target compound simultaneously. While specific studies on this exact compound are not prevalent, the use of LC-MS for the analysis of related organic molecules is a standard and widespread practice.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the subsequent assessment of its purity.

In research settings, column chromatography is a standard method for purifying this compound. A typical procedure involves using silica gel as the stationary phase and a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, as the mobile phase (eluent). By gradually increasing the polarity of the eluent, the target compound can be effectively separated from less polar and more polar impurities. The progress of the purification is monitored by thin-layer chromatography (TLC). This methodology is widely applied to the purification of similar heterocyclic esters. The purity of the final product is often reported to be greater than 98%. gentaur.comtcichemicals.com

Table 4: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromopyridine |

| Ethyl acetate |

High-Performance Liquid Chromatography (HPLC)

A typical HPLC analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous component (like water with a buffer or acid modifier) and an organic solvent (such as acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter under a specific set of conditions. For this compound, with its moderate polarity, a gradient elution method would likely be employed to ensure a sharp peak and efficient separation from any impurities.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table represents a hypothetical set of parameters and would require optimization for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. UPLC is particularly advantageous for the analysis of complex mixtures or for high-throughput screening.

For this compound, a UPLC method would offer a more rapid and efficient assessment of purity compared to traditional HPLC. The shorter analysis times are a direct result of the higher optimal linear velocities and shorter column lengths that can be used with smaller particles. As with HPLC, specific published UPLC methods for this compound are scarce. However, a method analogous to the HPLC conditions, but adapted for the UPLC system, would be appropriate.

Table 2: Representative UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 98% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Note: This table provides an example of UPLC conditions that would need to be empirically developed and validated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Based on the structure of this compound, the following characteristic IR absorption bands would be expected:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹. This is a highly characteristic peak for the carbonyl group in the ethyl ester functionality.

C-O Stretch (Ester): Absorption bands corresponding to the C-O stretching vibrations of the ester group are expected in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C and C=N Stretches: The pyridine ring will give rise to several absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.

Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring are expected to appear at wavenumbers above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the ethyl group (CH₃ and CH₂) will result in absorption bands in the 2850-3000 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1720-1740 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| C-O Stretch (Ester) | 1000-1300 | Medium to Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated systems.

Table 4: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200-280 |

| n → π | > 280 |

Note: The exact λmax values would be dependent on the solvent used for the analysis.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Transformations of Ethyl 6-bromopyridine-2-carboxylate

The reactivity of the bromine atom on the pyridine (B92270) ring of this compound makes it an ideal substrate for various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Research is actively focused on developing novel and more efficient catalytic systems to expand the scope of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are paramount for forming new carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridine ring. rsc.orgacs.orgrsc.org Future research is geared towards the development of palladium catalysts with tailored ligands that can achieve higher turnover numbers, operate under milder reaction conditions, and exhibit greater functional group tolerance. For instance, the use of electronically asymmetric ligands in palladium-catalyzed conjunctive cross-coupling reactions is an area of growing interest, potentially offering enhanced control over chemoselectivity. rsc.org

Beyond palladium, there is a growing exploration of catalysts based on more earth-abundant and less toxic metals like copper and nickel. Copper-catalyzed C–H activation, for example, presents an innovative approach for the functionalization of pyridine rings. nih.gov While direct C-H activation of this compound is still a developing area, studies on related phenylpyridines demonstrate the feasibility of this strategy, which could lead to more atom-economical synthetic routes. nih.gov

Photoredox catalysis is another burgeoning field with the potential to unlock novel transformations of this compound. By using light to initiate catalytic cycles, these methods can often proceed under exceptionally mild conditions and enable unique bond formations that are not accessible through traditional thermal catalysis.

Finally, biocatalysis offers a green and highly selective alternative for the transformation of pyridine derivatives. While specific biocatalytic applications for this compound are not yet widely reported, the successful use of whole-cell biocatalysts for the synthesis of other functionalized pyridines points towards a promising future direction.

Table 1: Emerging Catalytic Systems for Pyridine Functionalization

| Catalytic System | Transformation Type | Potential Advantages |

| Palladium with Asymmetric Ligands | Cross-Coupling | Enhanced chemoselectivity and enantioselectivity. rsc.org |

| Copper Catalysis | C-H Activation | Use of a more abundant and less toxic metal. nih.gov |

| Photoredox Catalysis | Various | Mild reaction conditions, unique reactivity. |

| Biocatalysis | Various | High selectivity, environmentally benign. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch-wise operations to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of reproducibility, scalability, safety, and efficiency. This compound is a prime candidate for integration into these modern synthetic workflows.

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, reduced side-product formation, and safer handling of hazardous intermediates. The synthesis of complex heterocyclic structures, such as imidazo[1,2-b]pyridazines from the related starting material ethyl bromopyruvate, has been demonstrated in batch processes and is a strong candidate for adaptation to a continuous flow setup. chemistryviews.org

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are revolutionizing drug discovery and materials science. nih.gov The use of this compound as a building block in these systems would enable the rapid generation of large libraries of pyridine-containing compounds for high-throughput screening. This acceleration of the discovery process is crucial in identifying new drug candidates and functional materials.

The integration of this compound into such platforms is facilitated by its stability and predictable reactivity in common synthetic transformations. The development of standardized protocols for its use in automated systems is a key area for future research.

Computational Chemistry and Theoretical Studies of Reactivity

Computational chemistry and theoretical studies are increasingly valuable tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations, for example, can provide insights into reaction mechanisms, transition state energies, and the electronic properties that govern reactivity.

Theoretical studies on the adsorption and reactions of bromopyridines on metal surfaces, such as copper, help to elucidate the fundamental steps of catalytic processes, including the cleavage of the carbon-bromine bond. acs.org Such studies can guide the rational design of new catalysts with improved performance.

Furthermore, computational methods are being employed to investigate the energetics of C–H activation and other novel transformations. nih.gov By modeling the transition states of these reactions, chemists can predict which catalysts and conditions are most likely to be successful, thereby reducing the amount of empirical experimentation required. Theoretical analyses of the kinetics of reactions involving bromine atoms with organic molecules also contribute to a deeper understanding of the fundamental reactivity of the bromo-substituent. sigmaaldrich.comgoogle.com

Table 2: Computational Methods in the Study of this compound and Related Compounds

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions | Transition state energies, reaction pathways, electronic properties. nih.govacs.org |

| Kinetic Modeling | Prediction of reaction rates | Understanding the factors that control reaction speed. sigmaaldrich.comgoogle.com |

| Molecular Docking | Virtual screening for biological activity | Prediction of binding affinities to protein targets. |

Exploration of Sustainable Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For a compound like this compound, this translates to the exploration of pathways that minimize waste, reduce energy consumption, and utilize renewable resources and less hazardous reagents.

One promising area is the use of photocatalysis to drive reactions under ambient conditions, often using visible light as the energy source. researchgate.netacs.org The photocatalytic synthesis of pyridine derivatives from simple precursors is an active area of research that could lead to more sustainable methods for producing functionalized pyridines. nih.govacs.org

Biocatalysis, as mentioned earlier, offers another green alternative. The use of enzymes or whole-cell systems can lead to highly selective transformations under mild, aqueous conditions, significantly reducing the environmental impact of chemical synthesis. The synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using a whole-cell biocatalyst showcases the potential of this approach for pyridine functionalization. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, is an emerging sustainable technique that can significantly reduce or eliminate the need for solvents. rsc.orgnih.govcolab.wsresearchgate.netnih.gov The application of mechanochemistry to the synthesis of halogenated pyridines is a promising avenue for future research, potentially offering a cleaner and more efficient route to compounds like this compound.

The use of greener solvents, such as ionic liquids, and the development of catalytic systems that can be easily recovered and recycled are also key components of a more sustainable synthetic strategy. rsc.org

Advanced Applications in Interdisciplinary Research Fields

The versatility of this compound as a synthetic intermediate has led to its increasing use in various interdisciplinary research fields, most notably in medicinal chemistry and materials science.

In medicinal chemistry, the pyridine-2-carboxylate scaffold is a common feature in many biologically active molecules. This compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of this compound are being investigated as inhibitors of bacterial enzymes, such as in the development of narrow-spectrum antibiotics targeting pathogens like Streptococcus pneumoniae. nih.gov Furthermore, related indole (B1671886) carboxylate derivatives are being explored as inhibitors targeting ESKAPE pathogens, a group of bacteria with high rates of antibiotic resistance. chemicalbook.com The ability to readily modify the structure of this compound through cross-coupling and other reactions allows for the systematic exploration of structure-activity relationships, a critical aspect of drug discovery. google.com

In materials science, the incorporation of functionalized pyridine units into larger molecular architectures can impart desirable electronic and photophysical properties. This compound can be used to synthesize ligands for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in areas such as gas storage, catalysis, and sensing. The development of new pyridinophane-based materials for applications in catalysis and as antioxidant biomimetics is another area where this compound could serve as a valuable building block.

Table 3: Interdisciplinary Applications of this compound Derivatives

| Field | Application | Example |

| Medicinal Chemistry | Antibacterial Agents | Inhibition of Streptococcus pneumoniae FtsZ. nih.gov |

| Medicinal Chemistry | Anticancer Agents | Derivatives of pyridine-2-carboxylic acid as enzyme inhibitors. |

| Materials Science | Metal-Organic Frameworks | Synthesis of novel ligands for functional materials. |

| Agrochemicals | Herbicides and Fungicides | Use as a key intermediate in their synthesis. nih.gov |

Q & A

Q. How is this compound integrated into pharmacophore development for anticancer agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.